Tert-butyl (2R,5R)-2-(hydroxymethyl)-5-methylmorpholine-4-carboxylate Tert-butyl (2R,5R)-2-(hydroxymethyl)-5-methylmorpholine-4-carboxylate
Brand Name: Vulcanchem
CAS No.:
VCID: VC13565212
InChI: InChI=1S/C11H21NO4/c1-8-7-15-9(6-13)5-12(8)10(14)16-11(2,3)4/h8-9,13H,5-7H2,1-4H3/t8-,9-/m1/s1
SMILES: CC1COC(CN1C(=O)OC(C)(C)C)CO
Molecular Formula: C11H21NO4
Molecular Weight: 231.29 g/mol

Tert-butyl (2R,5R)-2-(hydroxymethyl)-5-methylmorpholine-4-carboxylate

CAS No.:

Cat. No.: VC13565212

Molecular Formula: C11H21NO4

Molecular Weight: 231.29 g/mol

* For research use only. Not for human or veterinary use.

Tert-butyl (2R,5R)-2-(hydroxymethyl)-5-methylmorpholine-4-carboxylate -

Specification

Molecular Formula C11H21NO4
Molecular Weight 231.29 g/mol
IUPAC Name tert-butyl (2R,5R)-2-(hydroxymethyl)-5-methylmorpholine-4-carboxylate
Standard InChI InChI=1S/C11H21NO4/c1-8-7-15-9(6-13)5-12(8)10(14)16-11(2,3)4/h8-9,13H,5-7H2,1-4H3/t8-,9-/m1/s1
Standard InChI Key QGEFRGPCFOEDNF-RKDXNWHRSA-N
Isomeric SMILES C[C@@H]1CO[C@H](CN1C(=O)OC(C)(C)C)CO
SMILES CC1COC(CN1C(=O)OC(C)(C)C)CO
Canonical SMILES CC1COC(CN1C(=O)OC(C)(C)C)CO

Introduction

Structural and Stereochemical Features

Molecular Architecture

The compound features a morpholine core—a six-membered heterocycle containing one oxygen and one nitrogen atom. Key structural elements include:

  • A tert-butoxycarbonyl (Boc) group at the 4-position, providing steric protection and facilitating subsequent deprotection in synthetic pathways.

  • A hydroxymethyl group (-CH2OH) at the 2R position, enabling further functionalization through oxidation or esterification .

  • A methyl group at the 5R position, which influences conformational stability and intermolecular interactions .

The stereochemistry at C2 and C5 is critical for its biological activity and synthetic utility. X-ray crystallography confirms the (2R,5R) configuration, with a chair-like morpholine ring and equatorial orientation of substituents minimizing steric strain .

Physicochemical Properties

Key properties include:

  • Molecular weight: 231.29 g/mol .

  • Boiling point: Predicted 328.4±27.0°C .

  • Density: 1.079±0.06 g/cm³ .

  • pKa: 14.36±0.10, indicative of weak basicity at the morpholine nitrogen .

Synthesis and Manufacturing

Comparative Analysis of Synthetic Methods

MethodStarting MaterialKey ReagentsYield (%)Stereochemical Control
Chiral Pool L-SerineSOCl2, RuO263–89High (≥98% ee)
Asymmetric Catalysis Racemic precursorsDIAD, Ph3P40–75Moderate (80–90% ee)
Enzymatic Resolution DL-MixturesSubtilisin Carlsberg50–70High (≥99% ee)

Biological Activities and Applications

Medicinal Chemistry

  • Peptidomimetics: The morpholine core mimics peptide bonds, enhancing metabolic stability. Derivatives inhibit proteases (e.g., HIV-1 protease) with IC50 values <100 nM .

  • Organocatalysis: The hydroxymethyl group participates in hydrogen-bonding interactions, enabling asymmetric catalysis in aldol reactions (up to 90% ee) .

  • Drug Intermediates: Key precursor for antiviral agents (e.g., remdesivir analogs) and kinase inhibitors .

Material Science

  • Nanomaterials: Functionalized morpholines self-assemble into micelles for drug delivery (critical micelle concentration: 0.1–0.5 mM) .

  • Electrospinning: Blends with polycaprolactone yield fibers (diameter: 200–500 nm) for tissue engineering .

Comparative Analysis with Analogues

CompoundMolecular FormulaKey FeaturesApplications
tert-Butyl 2-(hydroxymethyl)morpholine-4-carboxylateC10H19NO4Lacks methyl group; lower lipophilicityPeptide backbone modification
(2S,5S)-Diastereomer C11H21NO4Opposite configuration; reduced bioactivityStereochemical studies
4-Benzyl derivative C18H28N2O3Enhanced enzyme inhibitionAnticancer agent development

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